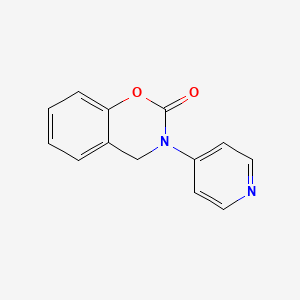![molecular formula C12H16ClN B15223673 Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a p-tolyl group and an azabicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the Azabicyclohexane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a p-tolyl halide and a suitable base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to ensure precise control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-tolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
p-Tolyl halide with a base such as sodium hydroxide.Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclohexane derivatives.
Aplicaciones Científicas De Investigación
Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane
- Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane acetate
- Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane sulfate
Uniqueness
Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(1R,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12-;/m0./s1 |
Clave InChI |
OTZOPAFTLUOBOM-FXMYHANSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]23C[C@H]2CNC3.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C23CC2CNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


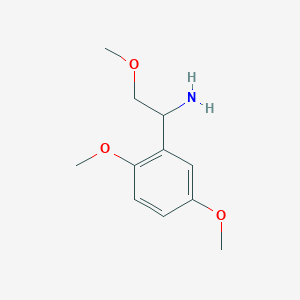
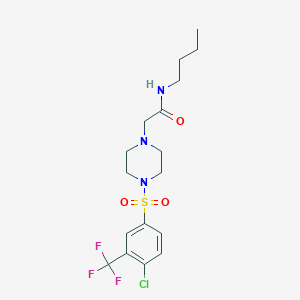

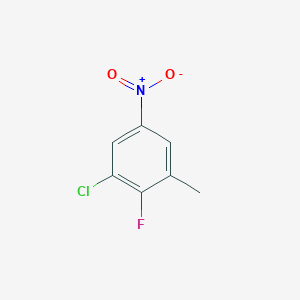
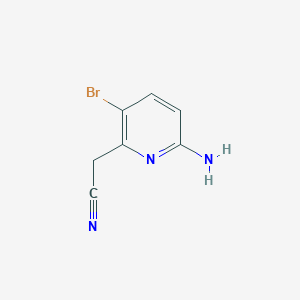

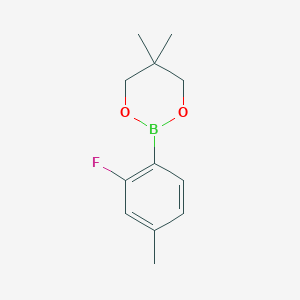
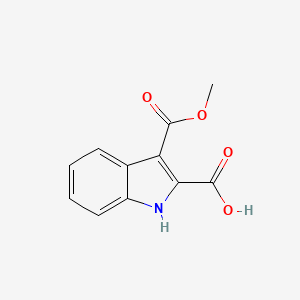
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)



